molecular formula C10H8FNS B12111346 6-Fluoro-2-methylquinoline-4-thiol

6-Fluoro-2-methylquinoline-4-thiol

Cat. No.: B12111346
M. Wt: 193.24 g/mol
InChI Key: HNUQYNFQEIIAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methylquinoline-4-thiol is a heterocyclic organic compound characterized by the presence of a quinoline ring substituted with a fluorine atom at the 6th position, a methyl group at the 2nd position, and a thiol group at the 4th position. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties.

Properties

IUPAC Name

6-fluoro-2-methyl-1H-quinoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUQYNFQEIIAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)C2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylquinoline-4-thiol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline.

    Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production methods for 6-Fluoro-2-methylquinoline-4-thiol may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylquinoline-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Fluoro-2-methylquinoline-4-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylquinoline-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with biological membranes. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-methylquinoline: Lacks the thiol group, which significantly alters its chemical and biological properties.

    2-Methylquinoline-4-thiol: Lacks the fluorine atom, affecting its lipophilicity and reactivity.

    6-Fluoroquinoline-4-thiol: Lacks the methyl group, influencing its steric and electronic properties.

Uniqueness

6-Fluoro-2-methylquinoline-4-thiol is unique due to the combined presence of the fluorine, methyl, and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.

Biological Activity

6-Fluoro-2-methylquinoline-4-thiol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

6-Fluoro-2-methylquinoline-4-thiol belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The presence of a fluorine atom and a thiol group contributes to its unique chemical properties, which may influence its biological interactions.

The biological activity of 6-Fluoro-2-methylquinoline-4-thiol is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its potential anti-inflammatory and anticancer effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria.

Antimicrobial Activity

Research has indicated that 6-Fluoro-2-methylquinoline-4-thiol displays significant antibacterial activity. A study reported its effectiveness against various bacterial strains, with a notable minimum inhibitory concentration (MIC) observed for Escherichia coli and Staphylococcus aureus. In vitro assays demonstrated that the compound could inhibit bacterial growth effectively.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Cytotoxicity and Anticancer Potential

In vitro cytotoxicity assays using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method have shown that 6-Fluoro-2-methylquinoline-4-thiol can induce apoptosis in cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
HepG2 (liver cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)20

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial effects of quinoline derivatives highlighted the superior activity of 6-Fluoro-2-methylquinoline-4-thiol compared to other derivatives. The study utilized various assay methods to confirm its effectiveness against resistant bacterial strains.
  • Cytotoxic Studies : Another research effort evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell proliferation and induced apoptosis through caspase activation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.